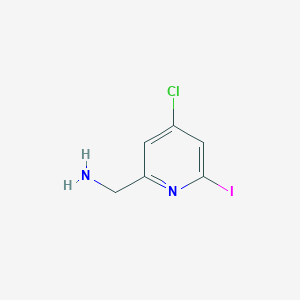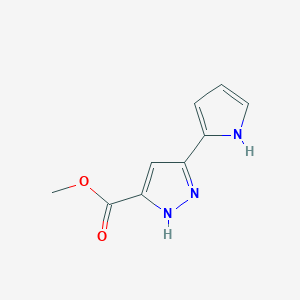![molecular formula C12H14BN3O2 B14860514 (2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14860514.png)
(2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid is a boronic acid derivative with the molecular formula C12H14BN3O2 and a molecular weight of 243.07 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . Boronic acids are valuable in various fields due to their ability to form stable covalent bonds with diols, making them useful in sensing, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions usually include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization, distillation, or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates using oxidizing agents.
Reduction: Reduction to boranes or borohydrides under specific conditions.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Halides or other electrophiles in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted pyrimidine derivatives .
Scientific Research Applications
(2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid has a wide range of scientific research applications:
Chemistry: Used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of sensors for detecting biomolecules, such as glucose and other diols.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid involves its ability to form covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in biological applications. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to participate in cross-coupling reactions makes it valuable in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid used in similar applications but with a simpler structure.
4-(Dimethylamino)phenylboronic acid: Contains a dimethylamino group, providing different reactivity and applications.
2-(Methylamino)pyrimidin-5-ylboronic acid: Similar pyrimidine structure but with a different substituent.
Uniqueness
(2-[Benzyl(methyl)amino]pyrimidin-5-YL)boronic acid is unique due to its specific structure, which combines a pyrimidine ring with a benzyl(methyl)amino group and a boronic acid moiety. This combination provides distinct reactivity and makes it suitable for specialized applications in sensing, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C12H14BN3O2 |
|---|---|
Molecular Weight |
243.07 g/mol |
IUPAC Name |
[2-[benzyl(methyl)amino]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C12H14BN3O2/c1-16(9-10-5-3-2-4-6-10)12-14-7-11(8-15-12)13(17)18/h2-8,17-18H,9H2,1H3 |
InChI Key |
MTXVZNDOPYZVRF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N(C)CC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


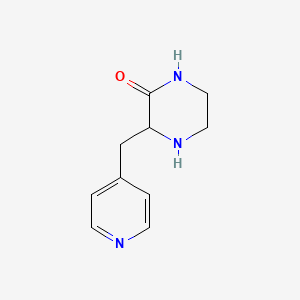
![5-[(4-ethylphenyl)sulfamoyl]-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide](/img/structure/B14860434.png)
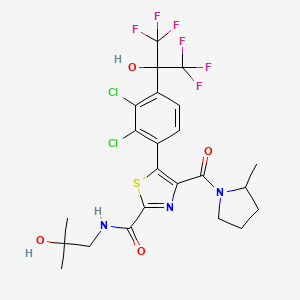
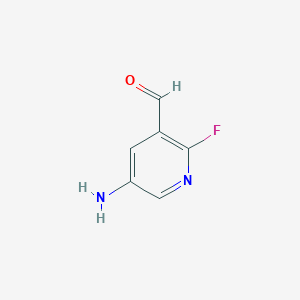
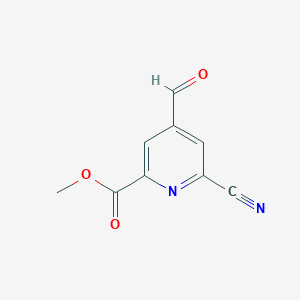
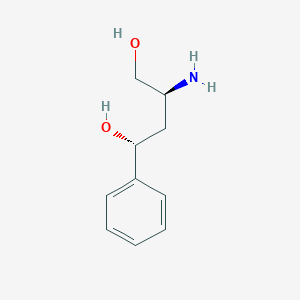
![4-chloro-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B14860464.png)
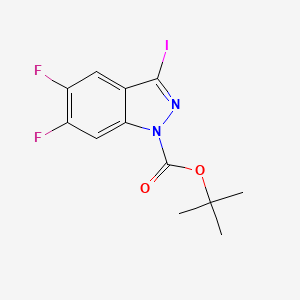
![[3-Bromo-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14860490.png)
![2-Chloro-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B14860497.png)
![{3-[1-(Difluoromethyl)cyclopropyl]propyl}(methyl)amine](/img/structure/B14860500.png)

